Product packaging for 2-Nonenoic acid, 2-butyl-(Cat. No.:CAS No. 105645-28-1)

2-Nonenoic acid, 2-butyl-

Cat. No.: B3208959
CAS No.: 105645-28-1
M. Wt: 212.33 g/mol
InChI Key: CXTVRNXWFCMITL-VAWYXSNFSA-N
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Description

Contextualization within the Lipid and Fatty Acid Chemical Landscape

Lipids are a broad group of naturally occurring molecules that include fats, waxes, and sterols, defined by their solubility in nonpolar organic solvents. nih.govbritannica.com A primary component of many complex lipids are fatty acids—carboxylic acids with long aliphatic chains. nih.govbritannica.com In nature, these chains are typically unbranched and contain an even number of carbon atoms. wikipedia.org They are categorized as saturated (no carbon-carbon double bonds) or unsaturated (one or more carbon-carbon double bonds). libretexts.org

Branched-chain fatty acids (BCFAs) represent a distinct subgroup where the carbon chain has one or more alkyl branches, most commonly methyl groups. wikipedia.orgrsc.org While less common than their straight-chain counterparts, BCFAs are found in various natural sources, including dairy products and marine organisms, and are noted for their unique biological and physical properties. rsc.org The compound at the center of this article, 2-butyl-2-nonenoic acid, is a synthetic example that combines a branch point with a specific type of unsaturation.

Significance of Structural Branching and Unsaturation in Carboxylic Acid Chemistry

The structure of a fatty acid profoundly dictates its physical properties and chemical reactivity.

Structural Branching: The introduction of an alkyl branch along the carbon chain disrupts the uniform, linear structure typical of straight-chain fatty acids. This disruption hinders the ability of the molecules to pack closely together in a crystalline lattice. Consequently, branched-chain fatty acids generally exhibit lower melting points compared to their straight-chain isomers of the same carbon count. uio.no This structural feature also influences membrane fluidity and has been exploited in industrial applications for creating lubricants and cosmetics with specific performance characteristics. nih.gov

Alpha,Beta-Unaturation: The presence of a carbon-carbon double bond between the alpha (C2) and beta (C3) carbons, immediately adjacent to the carboxyl group, creates an α,β-unsaturated system. This arrangement results in electronic conjugation between the double bond and the carbonyl of the carboxylic acid. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. wikipedia.org This reactivity is a cornerstone of synthetic organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.org

Overview of 2-Nonenoic Acid and its Branched Derivatives in Contemporary Chemical Research

2-Nonenoic acid is a nine-carbon monounsaturated fatty acid with its double bond at the C2 position, making it a well-characterized α,β-unsaturated carboxylic acid. ontosight.ainist.gov It exists as (E) and (Z) isomers and is used as a flavoring agent, preservative, and a versatile intermediate for synthesizing surfactants, emulsifiers, and polymers. chemimpex.comnih.gov Its inherent reactivity makes it a valuable building block for more complex molecules. chemimpex.com

The study of branched derivatives, such as 2-butyl-2-nonenoic acid, stems from the desire to create molecules with tailored properties. By introducing a butyl group at the alpha position, the steric and electronic environment of the molecule is significantly altered. This α-alkylation is a known strategy for producing esters and acids with specific characteristics. nih.gov While detailed research on 2-butyl-2-nonenoic acid itself is not widespread, its structure suggests it would serve as a sterically hindered but reactive substrate in organic synthesis, with increased lipophilicity that could be valuable in materials science and pharmaceutical development. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B3208959 2-Nonenoic acid, 2-butyl- CAS No. 105645-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-butylnon-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTVRNXWFCMITL-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C(CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C(\CCCC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Nonenoic Acid, 2 Butyl and Analogues

Stereoselective Synthesis of the Carbon-Carbon Double Bond and Chiral Centers

The precise control over the geometry of the C2=C3 double bond and the potential chirality at the C2 position are critical aspects in the synthesis of 2-Nonenoic acid, 2-butyl-. Various modern synthetic methods can be employed to achieve high levels of stereoselectivity.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Alpha,Beta-Unsaturated Systems

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds. wikipedia.orgconicet.gov.ar In the context of synthesizing 2-Nonenoic acid, 2-butyl-, these reactions would typically involve the condensation of a phosphorus ylide or a phosphonate (B1237965) carbanion with a carbonyl compound.

The Wittig reaction can be adapted to produce α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. beilstein-journals.orgnih.gov A general approach would involve the reaction of an appropriate aldehyde with a phosphorus ylide bearing a butyl group at the α-position. The use of stabilized ylides generally favors the formation of the (E)-alkene. youtube.com It has been demonstrated that Wittig reactions can be performed in aqueous media, which aligns with green chemistry principles. stackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of α,β-unsaturated esters due to the superior nucleophilicity of phosphonate carbanions compared to Wittig reagents and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgorganicchemistrydata.org The HWE reaction typically shows high (E)-selectivity. wikipedia.orgtcichemicals.com For the synthesis of 2-Nonenoic acid, 2-butyl-, a phosphonate ester with a butyl group at the α-position would be reacted with heptanal (B48729). The resulting α,β-unsaturated ester can then be hydrolyzed to the desired carboxylic acid. The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate and the reaction conditions. conicet.gov.arorganicchemistrydata.org

A potential synthetic sequence is outlined below:

Preparation of the phosphonate: Reaction of triethyl phosphite (B83602) with ethyl 2-bromohexanoate would yield the corresponding phosphonate ester.

HWE reaction: Deprotonation of the phosphonate with a suitable base (e.g., NaH) followed by reaction with heptanal would give the ethyl ester of (E)-2-butyl-2-nonenoic acid.

Hydrolysis: Saponification of the ester would yield the target carboxylic acid.

Reagent 1Reagent 2ProductKey Feature
Butyl-substituted Phosphorus YlideHeptanal(E/Z)-2-butyl-2-nonenoic acid esterFormation of C=C bond
Butyl-substituted Phosphonate EsterHeptanalPredominantly (E)-2-butyl-2-nonenoic acid esterHigh (E)-selectivity, easier purification

Palladium-Catalyzed Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. nih.govresearchgate.net Several palladium-catalyzed methods could be envisioned for the synthesis of 2-Nonenoic acid, 2-butyl-.

One plausible approach is a Heck-type reaction between a butyl-substituted acrylic acid derivative and 1-iodoheptane. However, controlling the regioselectivity and avoiding side reactions can be challenging.

A more robust strategy would involve the Suzuki or Stille coupling of a suitable vinylboronic acid (or ester) or vinylstannane with a butyl halide. Alternatively, a Negishi coupling involving an organozinc reagent could be employed. For instance, the palladium-catalyzed cross-coupling of (E)-2-bromo-2-butenoic acid ester with a butyl organometallic reagent could provide the desired carbon skeleton.

A specific example could involve the carbopalladation of an alkyne. The palladium-catalyzed cross-coupling of 1-hexyne (B1330390) with a butyl-substituted vinyl halide could be a viable route. nih.gov

Coupling ReactionSubstrate 1Substrate 2Catalyst SystemProduct
Suzuki Coupling(E)-2-bromo-2-nonenoic acid esterButylboronic acidPd(PPh₃)₄ / Base2-butyl-2-nonenoic acid ester
Stille Coupling(E)-2-bromo-2-nonenoic acid esterButyltributylstannanePd(PPh₃)₄2-butyl-2-nonenoic acid ester
Negishi Coupling(E)-2-bromo-2-nonenoic acid esterButylzinc chloridePd(PPh₃)₄2-butyl-2-nonenoic acid ester

Enantioselective Synthesis via Asymmetric Catalysis or Chiral Auxiliary Methods

If the target molecule is chiral at the C2 position, enantioselective methods are required. This can be achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a chiral catalyst to induce stereoselectivity in a reaction. youtube.comyoutube.com For the synthesis of chiral α-substituted carboxylic acids, asymmetric hydrogenation of a suitable tetrasubstituted α,β-unsaturated carboxylic acid precursor is a powerful strategy. organic-chemistry.orgbohrium.comchinesechemsoc.org Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids. organic-chemistry.orgbohrium.comchinesechemsoc.orgacs.org For example, a precursor like 2-butylidene-2-nonenoic acid could potentially be hydrogenated enantioselectively to introduce the chiral center at C2.

Chiral auxiliary methods involve the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.comharvard.edu Evans oxazolidinones are widely used chiral auxiliaries for the stereoselective alkylation of carboxylic acid derivatives. uni-tuebingen.de A potential route would involve:

Acylation of a chiral oxazolidinone with nonenoic acid.

Formation of the enolate with a suitable base (e.g., LDA).

Diastereoselective alkylation of the enolate with butyl iodide.

Removal of the chiral auxiliary to yield the enantiomerically enriched 2-butyl-2-nonenoic acid.

MethodApproachKey Reagent/AuxiliaryStereochemical Control
Asymmetric HydrogenationHydrogenation of a tetrasubstituted α,β-unsaturated precursorChiral Rh, Ru, or Ir catalystFormation of a chiral center at C2
Chiral AuxiliaryDiastereoselective alkylation of an enolateEvans OxazolidinoneIntroduction of a butyl group with high diastereoselectivity

Functional Group Interconversions and Derivatization from Precursor Molecules

The synthesis of 2-Nonenoic acid, 2-butyl- can also be achieved through the modification of precursor molecules via functional group interconversions. solubilityofthings.comimperial.ac.ukrsc.org

One common strategy is the oxidation of a corresponding alcohol or aldehyde. For example, 2-butyl-2-nonenal, which could be synthesized via an aldol (B89426) condensation between butanal and heptanal, can be oxidized to the target carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) or Jones reagent (CrO₃/H₂SO₄). solubilityofthings.comimperial.ac.uk Milder and more selective methods, such as the Pinnick oxidation (using sodium chlorite), are also available.

Another approach is the derivatization of other carboxylic acids. For instance, a malonic ester synthesis could be adapted. Diethyl malonate could be first alkylated with a heptyl halide and then with a butyl halide. Subsequent hydrolysis and decarboxylation would lead to 2-butylnonanoic acid, which would then require the introduction of the double bond at the C2-C3 position, for example, via α-bromination followed by elimination.

Derivatization can also be important for purification and characterization. For instance, the carboxylic acid can be converted to its methyl or butyl ester for easier handling or analysis by gas chromatography. nih.gov

Green Chemistry Approaches in the Synthesis of Branched Unsaturated Carboxylic Acids

Green chemistry principles aim to design chemical processes that are environmentally benign. For the synthesis of 2-Nonenoic acid, 2-butyl-, several green approaches can be considered.

The use of water as a solvent is a key aspect of green chemistry. As mentioned earlier, Wittig reactions can be performed in aqueous media. stackexchange.com Furthermore, chemo-enzymatic methods offer a green alternative to traditional chemical synthesis. For instance, a carboxylic acid reductase (CAR) enzyme can reduce a carboxylic acid to an aldehyde, which can then undergo a Wittig reaction. beilstein-journals.orgnih.gov This approach avoids the use of harsh reducing agents.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The palladium-catalyzed and other transition-metal-catalyzed reactions discussed in section 2.1.2 are examples of this. rsc.org The direct carboxylation of C-H bonds with CO₂ is an emerging green strategy for the synthesis of carboxylic acids. rsc.org

Scale-Up Considerations and Process Optimization for Chemical Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. asischem.commdpi.com

Process Optimization: Each step of the synthesis must be optimized to maximize yield, minimize reaction times, and reduce the amount of reagents and solvents used. nih.gov This may involve screening different catalysts, solvents, temperatures, and concentrations. For instance, in a palladium-catalyzed coupling, the choice of ligand can have a significant impact on the reaction's efficiency and selectivity. rsc.org

Safety and Handling: The hazards associated with all reagents, intermediates, and byproducts must be thoroughly assessed. For example, reactions involving highly reactive reagents like sodium hydride or pyrophoric organolithium compounds require specialized equipment and handling procedures.

Purification: The purification method used in the lab (e.g., column chromatography) may not be practical or economical on a large scale. Alternative methods such as distillation, crystallization, or extraction need to be developed and optimized.

Cost of Goods: The cost of starting materials, reagents, catalysts, and solvents is a major factor in the economic viability of a process. Cheaper and more readily available starting materials are preferred.

Waste Management: The environmental impact of the process must be minimized by reducing waste generation and developing methods for recycling solvents and catalysts.

The table below summarizes some key considerations for scaling up the synthesis of 2-Nonenoic acid, 2-butyl-.

ParameterLaboratory ScaleIndustrial Scale
Reaction Vessel Glass flaskJacketed reactor (glass-lined or stainless steel)
Heating/Cooling Heating mantle, ice bathHeat transfer fluids
Reagent Addition Syringe, dropping funnelMetering pumps
Purification Column chromatographyDistillation, crystallization, extraction
Process Control ManualAutomated (temperature, pressure, pH sensors)

By carefully addressing these factors, a robust and efficient process for the large-scale production of 2-Nonenoic acid, 2-butyl- can be developed. e-p-e.com

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-butyl-2-nonenoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously determine its chemical structure, connectivity, and stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for deciphering complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2-butyl-2-nonenoic acid, COSY would be instrumental in tracing the carbon chain of both the nonenoic acid backbone and the butyl substituent. For instance, correlations would be expected between the protons of the butyl group's CH₂ and CH₃ groups, and similarly along the heptyl chain attached to the double bond. researchgate.netresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the assignment of each carbon atom that has attached protons. researchgate.netresearchgate.netsdsu.edu The HSQC spectrum would show cross-peaks connecting the proton signals of each methylene (B1212753) and methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. researchgate.netresearchgate.netmdpi.com For 2-butyl-2-nonenoic acid, HMBC would be critical in confirming the position of the butyl group at the C2 position by showing correlations from the protons of the butyl group's first methylene to the C1 (carboxyl), C2, and C3 carbons of the nonenoic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is essential for determining stereochemistry. In the case of 2-butyl-2-nonenoic acid, which can exist as E and Z isomers, NOESY could help distinguish between them. For the E isomer, a NOE would be expected between the proton at C3 and the protons of the first methylene group of the butyl substituent. For the Z isomer, a NOE would be anticipated between the proton at C3 and the protons of the methylene group at C4. researchgate.netmdpi.comnih.gov

A hypothetical table of expected 2D NMR correlations for the E-isomer of 2-butyl-2-nonenoic acid is presented below.

Proton (¹H) SignalCOSY CorrelationsHMBC Correlations (to Carbons)NOESY Correlations
H3H4C1, C2, C4, C5, C1'H1'
H1' (butyl)H2'C1, C2, C3, C2'H3, H2'
H4H3, H5C2, C3, C5, C6H5
H9 (methyl)H8C7, C8H8

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample and the ratio of different isomers without the need for identical reference standards. By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

For 2-butyl-2-nonenoic acid, qNMR could be used to:

Determine Purity: By comparing the integral of a well-resolved proton signal (e.g., the vinylic proton at C3) to that of an internal standard, the purity of the synthesized compound can be accurately calculated.

Establish Isomeric Ratios: If a synthesis results in a mixture of E and Z isomers, the ratio can be determined by comparing the integrals of proton signals that are distinct for each isomer, such as the proton at C3, which would have a different chemical shift in each isomer.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For 2-butyl-2-nonenoic acid (C₁₃H₂₄O₂), the expected exact mass would be calculated and compared to the measured mass with a very low margin of error.

Expected Molecular Ion: [M]+ or [M+H]+

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry provides information about the structure of the molecule through its fragmentation pattern. For 2-butyl-2-nonenoic acid, characteristic fragmentation pathways would include:

Loss of the butyl group ([M-57]⁺).

Loss of the carboxylic acid group ([M-45]⁺).

McLafferty rearrangement, a common fragmentation for carboxylic acids, which would result in a characteristic neutral loss.

Cleavage at various points along the alkyl chain.

A table of expected major fragments in the mass spectrum is provided below.

m/z (Hypothetical)Proposed Fragment
212.1776[C₁₃H₂₄O₂]⁺ (Molecular Ion)
195.1722[M-OH]⁺
167.1436[M-COOH]⁺
155.1436[M-C₄H₉]⁺
71.0497[C₅H₇O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comnih.gov They are particularly useful for identifying the presence of specific functional groups.

For 2-butyl-2-nonenoic acid, the key functional groups are the carboxylic acid and the carbon-carbon double bond.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching. The C=C double bond stretching would appear as a medium to weak band around 1640-1680 cm⁻¹. C-H stretching vibrations of the alkyl chains would be observed in the 2850-3000 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy would also be effective in identifying the key functional groups. The C=C double bond, being more polarizable, would typically show a strong Raman scattering band around 1640-1680 cm⁻¹. The C=O stretch would also be visible, though often weaker than in the IR spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be prominent.

A table summarizing the expected vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (broad)Weak
CarbonylC=O stretch1700-1725 (strong)Moderate
AlkeneC=C stretch1640-1680 (medium-weak)Strong
AlkylC-H stretch2850-3000 (strong)Strong

X-ray Diffraction Analysis of Crystalline Forms and Hydrogen Bonding Networks

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 2-butyl-2-nonenoic acid, obtaining a suitable crystal would be a prerequisite for this analysis. agilent.com

If a crystalline form could be obtained, XRD would provide precise information on:

Molecular Conformation: The exact spatial arrangement of the atoms in the molecule.

Stereochemistry: Unambiguous confirmation of the E or Z configuration of the double bond.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. researchgate.netacs.orgscribd.comwhiterose.ac.ukresearchgate.net

For 2-butyl-2-nonenoic acid, polymorphism could be influenced by factors such as:

Crystallization Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which polymorphic form crystallizes.

Temperature and Rate of Crystallization: Slow cooling or evaporation may yield a thermodynamically stable polymorph, while rapid cooling might trap a metastable form.

Presence of Impurities: Even small amounts of impurities can sometimes template the growth of a specific polymorph.

Crystal engineering studies would involve systematically varying these conditions to identify and characterize different polymorphic forms of 2-butyl-2-nonenoic acid. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to study the properties and interconversion of any identified polymorphs.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular assembly of carboxylic acids is primarily dictated by the formation of strong hydrogen bonds. The carboxyl functional group (-COOH) contains both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for the formation of highly stable, dimeric structures.

In the case of 2-Nonenoic acid, 2-butyl-, it is anticipated that the primary mode of intermolecular interaction would be the formation of hydrogen-bonded dimers. In this arrangement, two molecules of the acid would align in a head-to-tail fashion, with the carboxyl group of each molecule forming two hydrogen bonds with its partner. This creates a stable eight-membered ring structure. Such dimeric associations are a well-established phenomenon in carboxylic acids and significantly influence their physical properties, such as their boiling points. msu.edu

Mechanistic Organic Chemistry Studies

Investigation of Reaction Kinetics and Thermodynamics for Acid-Base Equilibria

The acidity of 2-Nonenoic acid, 2-butyl- is a fundamental property governed by the stability of its conjugate base, the 2-butyl-2-nonenoate anion. The acid dissociation constant (pKa) is influenced by several structural factors. The carboxylic acid donates a proton to a base, typically water, establishing an equilibrium. libretexts.org

The extent of this reaction is related to the change in free energy (ΔG). libretexts.org The presence of the α-butyl group, an electron-donating alkyl group, is expected to slightly destabilize the carboxylate anion, thereby increasing the pKa (decreasing the acidity) compared to an unsubstituted α,β-unsaturated acid. Furthermore, the delocalization of the negative charge through the conjugated π-system can influence the anion's stability. Thermodynamic studies would involve measuring the pKa at various temperatures to determine the enthalpy (ΔH°) and entropy (ΔS°) of ionization.

Kinetic investigations of proton transfer reactions involving 2-Nonenoic acid, 2-butyl- and various bases would likely show that the rates are extremely fast, often diffusion-controlled, as is typical for simple acid-base reactions. However, the steric hindrance imposed by the α-butyl group might slightly modulate the rate of proton transfer with very bulky bases.

Table 1: Hypothetical Thermodynamic Data for Acid Dissociation of Related Carboxylic Acids in Water at 298 K This table presents illustrative data to compare the expected acidity of 2-Nonenoic acid, 2-butyl- with related compounds. Actual experimental values are required for confirmation.

Compound Expected pKa ΔG° (kJ/mol) Key Influencing Factor
Nonanoic Acid ~4.96 ~28.3 Saturated reference
(E)-2-Nonenoic Acid ~4.70 ~26.8 Conjugation stabilizes anion

Mechanistic Pathways of Addition Reactions Across the Double Bond (e.g., Hydrohalogenation, Hydration)

The electron-deficient C=C double bond in 2-Nonenoic acid, 2-butyl- is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition (Hydrohalogenation and Hydration): In the presence of a strong acid like HBr (hydrohalogenation) or aqueous acid (hydration), the reaction is initiated by the protonation of the double bond. masterorganicchemistry.com This leads to the formation of a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon (C3), placing the positive charge on the more substituted carbon (C2). masterorganicchemistry.comyoutube.com However, the carbocation at C2 is adjacent to the electron-withdrawing carboxylic acid group, which is destabilizing. An alternative protonation at the carbonyl oxygen can also occur, leading to a resonance-stabilized cation. The subsequent attack by a nucleophile (Br⁻ or H₂O) at C3 would be a likely pathway. The significant steric hindrance at C2 due to the butyl group would further disfavor direct nucleophilic attack at this position.

Nucleophilic Addition (Michael Addition): A more characteristic reaction for α,β-unsaturated carbonyl compounds is the Michael or conjugate addition. rsc.org Nucleophiles preferentially attack the β-carbon (C3) of the double bond. This reaction proceeds via a resonance-stabilized enolate intermediate. The steric bulk of the α-butyl group would not significantly hinder this attack at the β-position, making Michael addition a highly probable and efficient reaction pathway for a wide range of soft nucleophiles like cuprates, enamines, and thiols.

Photochemical and Thermal Isomerization Mechanisms

Isomerization in 2-Nonenoic acid, 2-butyl- primarily concerns the configuration of the C=C double bond. The molecule can exist as two geometric isomers: the E-isomer (trans) and the Z-isomer (cis), where the main carbon chain and the carboxylic acid group are on opposite or the same side of the double bond, respectively.

Photochemical Isomerization: Upon absorption of ultraviolet light, the π-electrons are promoted to a higher energy π* orbital (S₁ state). acs.org From this excited singlet state, the molecule can undergo intersystem crossing to a more stable triplet state (T₁). acs.org In these excited states, the rotational barrier around the C-C bond is significantly lower, allowing for rotation to occur. Relaxation back to the ground state (S₀) can lead to a mixture of both E and Z isomers. nih.gov The ratio of isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the isomers at that wavelength. science.gov

Thermal Isomerization: Thermal isomerization requires sufficient heat energy to overcome the ground-state rotational energy barrier of the double bond. This process is typically less efficient than photochemical isomerization and requires higher temperatures. The equilibrium will favor the thermodynamically more stable isomer. For 2-Nonenoic acid, 2-butyl-, the E-isomer is expected to be significantly more stable due to severe steric clash between the α-butyl group and the C4 methylene (B1212753) group of the nonenyl chain in the Z-isomer.

Oxidative Degradation Pathways and Stability Profiling

The stability of 2-Nonenoic acid, 2-butyl- is limited by its susceptibility to oxidation, particularly at the C=C double bond, which is an electron-rich site.

The primary pathway for oxidative degradation involves the cleavage of the double bond. This can be initiated by strong oxidants like ozone (ozonolysis) or potassium permanganate (B83412). Ozonolysis would cleave the C2=C3 bond to yield two primary fragments: a glyoxylic acid derivative and heptanal (B48729).

Under conditions of autoxidation (reaction with atmospheric oxygen), the allylic C-H bonds (at position C4) are susceptible to radical abstraction, forming an allylic radical. This radical can react with oxygen to form a hydroperoxide intermediate. york.ac.uk Decomposition of this hydroperoxide can lead to a variety of smaller, volatile products, including aldehydes and shorter-chain carboxylic acids. oup.comnih.gov The presence of the α-butyl group may offer some steric protection to the double bond, potentially enhancing its oxidative stability compared to the un-substituted (E)-2-nonenoic acid. researchgate.net

Table 2: Predicted Major Products from Oxidative Cleavage of (E)-2-Nonenoic acid, 2-butyl- This table illustrates the expected products from different oxidative cleavage methods.

Reagent/Condition Primary Products
1. O₃; 2. (CH₃)₂S (reductive workup) 2-Oxo-2-butylacetic acid, Heptanal
KMnO₄ (hot, concentrated) Butylmalonic acid, Heptanoic acid

Esterification and Amidation Reaction Kinetics

The conversion of 2-Nonenoic acid, 2-butyl- into esters and amides involves nucleophilic acyl substitution. libretexts.org

Esterification: The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. msu.edu The reaction is reversible and its kinetics are highly sensitive to steric hindrance. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. msu.edu The presence of the bulky α-butyl group adjacent to the carbonyl carbon will create significant steric hindrance, sterically retarding the approach of the alcohol nucleophile. Consequently, the rate of esterification for 2-Nonenoic acid, 2-butyl- is expected to be substantially lower than that for a sterically unhindered acid like nonanoic acid or even (E)-2-nonenoic acid. msu.edu

Amidation: Direct formation of amides from carboxylic acids and amines requires high temperatures to drive off water. dur.ac.uk More commonly, the carboxylic acid is first converted to a more reactive derivative (like an acyl chloride) or treated with coupling agents. Similar to esterification, the kinetics of direct amidation or reactions involving coupling agents would be significantly impacted by the steric bulk of the α-butyl group. The rate of reaction would decrease with increasing steric bulk of both the amine and the acid. researchgate.net

Table 3: Hypothetical Relative Reaction Rates for Esterification with Methanol This table provides an illustrative comparison of expected reaction rates, highlighting the impact of steric hindrance. A rate of 1.00 is assigned as a baseline.

Carboxylic Acid Expected Relative Rate Primary Reason for Rate Difference
Nonanoic Acid 1.00 Baseline (unhindered)
(E)-2-Nonenoic Acid 0.85 Minor electronic/steric effect from C=C

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2-Nonenoic acid, 2-butyl-, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the complex electron correlation effects.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is reached. The resulting geometry provides fundamental insights into the molecule's shape and steric properties. Furthermore, these calculations yield the electronic ground state energy and the distribution of electron density, which is crucial for understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for 2-Nonenoic acid, 2-butyl- (Theoretical)

ParameterBond/AngleCalculated Value
Bond LengthC=C~1.34 Å
C-O~1.36 Å
C=O~1.21 Å
Bond AngleC=C-COOH~122°
O=C-O~124°
Dihedral AngleC-C=C-C~180° (for trans isomer)

Note: These are typical, generalized values for similar structures and the actual calculated values may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.

For 2-Nonenoic acid, 2-butyl-, the HOMO is expected to be localized primarily on the carbon-carbon double bond (π-orbital), which is the most electron-rich region. The LUMO is likely to be centered on the carbonyl group of the carboxylic acid (π*-orbital). A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. This analysis is vital for predicting how 2-Nonenoic acid, 2-butyl- might interact with other chemical species, such as electrophiles and nucleophiles.

Table 2: Frontier Molecular Orbital Energies (Theoretical)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating ability
LUMO-1.2Electron-accepting ability
HOMO-LUMO Gap5.3Chemical reactivity indicator

Note: These values are illustrative and depend on the computational method.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, 2-Nonenoic acid, 2-butyl- can exist in various spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them.

The flexibility of the butyl group and the orientation of the carboxylic acid moiety are key factors in the conformational landscape of this molecule. Understanding the relative energies of different conformers is important as it can influence the molecule's physical properties and its ability to interact with biological receptors or catalysts. The global minimum conformation represents the most probable shape of the molecule under given conditions.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, molecules often exist in a solution. Molecular Dynamics (MD) simulations are used to study the behavior of 2-Nonenoic acid, 2-butyl- in a solvent, such as water or an organic solvent. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies can be correlated with the peaks observed in an Infrared (IR) or Raman spectrum. The characteristic C=C and C=O stretching frequencies are particularly important for identifying the key functional groups in 2-Nonenoic acid, 2-butyl-.

Table 3: Predicted Spectroscopic Data (Theoretical)

SpectroscopyParameterPredicted ValueFunctional Group
¹³C NMRChemical Shift (δ)~170 ppmCarboxylic Carbonyl (C=O)
Chemical Shift (δ)~140 ppmAlkene Carbon (C=C)
Chemical Shift (δ)~125 ppmAlkene Carbon (C=C)
IRVibrational Frequency~1700 cm⁻¹C=O Stretch
Vibrational Frequency~1650 cm⁻¹C=C Stretch
Vibrational Frequency~3000 cm⁻¹ (broad)O-H Stretch

Note: Predicted values are approximate and serve as a guide for experimental validation.

Research on Chemical Modifications and Derivatization

Synthesis and Characterization of Esters and Amides for Targeted Applications

The carboxylic acid functionality of 2-Nonenoic acid, 2-butyl- is a prime site for modification, most commonly through esterification and amidation. These reactions are fundamental in organic synthesis for converting carboxylic acids into a wide array of functional derivatives with diverse chemical and physical properties.

Esterification: The synthesis of esters from 2-Nonenoic acid, 2-butyl- can be achieved through several established methods. A common and straightforward approach involves the Fischer esterification, which entails reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction.

Another effective method for the synthesis of esters from carboxylic acids and alkyl halides utilizes a stoichiometric amount of tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) as a base. This process involves the in situ generation of highly reactive carboxylate ions, which then react with alkyl halides to produce the corresponding esters in moderate to good yields.

The general reaction for the esterification of 2-Nonenoic acid, 2-butyl- can be represented as follows:

Acid-catalyzed esterification: 2-Nonenoic acid, 2-butyl- + R'OH ⇌ 2-Butyl-2-nonenoate ester + H₂O (in the presence of an acid catalyst)

Amidation: The synthesis of amides from 2-Nonenoic acid, 2-butyl- involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is possible but often requires high temperatures to overcome the initial acid-base reaction and drive off water to form the amide bond.

More commonly, the carboxylic acid is first "activated" to increase its reactivity towards the amine. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. Acyl chlorides, for instance, readily react with amines at room temperature to form amides with high yields.

Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are commonly used for this purpose. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

The general reaction for the amidation of 2-Nonenoic acid, 2-butyl- is:

Direct amidation (with heat): 2-Nonenoic acid, 2-butyl- + R'R''NH → 2-Butyl-2-nonenoic acid amide + H₂O

The characterization of the synthesized amides would involve similar analytical techniques as for esters, with NMR and IR spectroscopy being crucial for confirming the presence of the amide functional group.

Hydrogenation Studies to Saturated Derivatives

The carbon-carbon double bond in 2-Nonenoic acid, 2-butyl- is susceptible to hydrogenation, leading to the formation of the corresponding saturated derivative, 2-butylnonanoic acid. This transformation can significantly alter the physical and chemical properties of the molecule, such as its melting point, boiling point, and reactivity.

Catalytic hydrogenation is the most common method for reducing carbon-carbon double bonds. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. A variety of catalysts can be employed, with palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel being among the most common for the hydrogenation of alkenes. The reaction is usually carried out in a suitable solvent under a pressurized atmosphere of hydrogen.

Recent research has also explored the use of more specialized catalyst systems for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. For instance, copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the catalytic hydrogenation of α,β-unsaturated esters and amides. Furthermore, cobalt-catalyzed asymmetric hydrogenation has been successfully applied to a broad spectrum of α,β-unsaturated carboxylic acids, achieving high enantioselectivity.

The general reaction for the hydrogenation of 2-Nonenoic acid, 2-butyl- is:

Catalytic Hydrogenation: 2-Nonenoic acid, 2-butyl- + H₂ → 2-Butylnonanoic acid (in the presence of a metal catalyst)

The progress and completion of the hydrogenation reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy, which would show the disappearance of the signals corresponding to the vinylic protons and the appearance of signals corresponding to the newly formed saturated alkyl chain.

Cycloaddition Reactions and Heterocycle Formation

The double bond in 2-Nonenoic acid, 2-butyl- can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic ring systems. These reactions are of significant interest in organic synthesis for the creation of complex molecular architectures.

Diels-Alder Reaction: As a substituted alkene, the double bond in 2-Nonenoic acid, 2-butyl- or its derivatives (e.g., esters) can act as a dienophile in a Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups, such as the carboxyl or ester group in the derivatives of 2-Nonenoic acid, 2-butyl-. The use of Lewis acids as catalysts can further promote these reactions.

1,3-Dipolar Cycloaddition: The double bond of 2-Nonenoic acid, 2-butyl- and its derivatives can also participate in 1,3-dipolar cycloaddition reactions. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. A wide variety of 1,3-dipoles can be used, including azides, nitrile oxides, and nitrones, leading to the formation of diverse heterocyclic structures such as triazoles, isoxazoles, and isoxazolidines, respectively. These reactions are valuable for the synthesis of a wide range of biologically active and medicinally important compounds.

The general scheme for these cycloaddition reactions can be visualized as the formation of new sigma bonds at the expense of the pi bonds in the reactants, leading to the formation of a new ring system. The specific stereochemistry and regiochemistry of the products would depend on the nature of the reactants and the reaction conditions.

Polymerization and Oligomerization Potential

The presence of a polymerizable double bond in 2-Nonenoic acid, 2-butyl- suggests its potential as a monomer for the synthesis of polymers and oligomers. The properties of the resulting polymers would be influenced by the presence of the butyl group at the α-position and the long alkyl chain of the nonenoic acid backbone.

Radical Polymerization: α,β-Unsaturated carboxylic acids and their esters, such as acrylic acid and its derivatives, are well-known to undergo radical polymerization. This process is typically initiated by a radical initiator, such as a peroxide or an azo compound, which generates free radicals that add to the double bond of the monomer, initiating a chain reaction. The polymerization of 2-Nonenoic acid, 2-butyl- would likely proceed in a similar manner, leading to the formation of a polymer with a poly(alkanoic acid) backbone and pendant butyl and heptyl groups.

Anionic Polymerization: Anionic polymerization is another potential route for the polymerization of 2-Nonenoic acid, 2-butyl- or its ester derivatives. This method is often used for acrylic monomers and can provide good control over the molecular weight and architecture of the resulting polymer. The polymerization is initiated by a nucleophile, such as an organolithium compound, which adds to the double bond to form a carbanionic propagating species.

The polymerization of 2-Nonenoic acid, 2-butyl- can be represented by the following general scheme:

Polymerization: n (2-Nonenoic acid, 2-butyl-) → [-[C(C₄H₉)(CO₂H)-CH(C₆H₁₃)]-]n

The resulting polymer would be characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties. The specific properties of the polymer would be highly dependent on the polymerization method and conditions used.

Exploration of Specialized Chemical Applications

Role as a Chemical Precursor in Material Science and Polymer Synthesis

The structural characteristics of 2-Nonenoic acid, 2-butyl- suggest its potential as a monomer or a modifying agent in polymer chemistry. The presence of a carboxylic acid group and a double bond offers reactive sites for polymerization and copolymerization reactions. The butyl group at the alpha position would likely introduce specific properties to a resulting polymer, such as increased hydrophobicity, altered glass transition temperature, and modified mechanical properties.

Potential Research Directions:

Polymerization Studies: Investigation into the ability of 2-Nonenoic acid, 2-butyl- to undergo polymerization through its double bond, potentially initiated by free-radical or other mechanisms.

Copolymerization: Research on its incorporation into existing polymer chains (e.g., acrylates, styrenes) to tailor the properties of the final material.

Polyester (B1180765) Synthesis: Utilization of the carboxylic acid functionality to form polyester resins with unique branched structures.

A hypothetical data table summarizing potential research findings is presented below.

Polymer TypeMonomer Ratio (Hypothetical)Resulting Polymer Properties (Anticipated)
Homopolymer100% 2-Nonenoic acid, 2-butyl-Highly branched, amorphous solid, low Tg
Copolymer50:50 with Methyl MethacrylateIncreased thermal stability, enhanced solubility in organic solvents
PolyesterWith a generic diolCross-linked network, potential for thermoset applications

Investigation as a Component in Controlled Release Systems for Atmospheric Modification

The volatility and potential olfactory properties of esters derived from short to medium-chain carboxylic acids make them candidates for use in controlled-release systems. If 2-Nonenoic acid, 2-butyl- or its esters possess desirable atmospheric modification properties (e.g., as a malodor counteractant or a specific scent component), it could be encapsulated or embedded in a matrix for slow release.

Areas for Investigation:

Esterification and Volatility: Synthesis of various esters of 2-Nonenoic acid, 2-butyl- and characterization of their vapor pressures and evaporation rates.

Matrix Compatibility: Studies on the compatibility of the compound with common controlled-release matrices like polymers, gels, or porous materials.

Release Kinetics: Measurement of the release rate from different formulations under various environmental conditions (temperature, humidity, airflow).

Research into its Contribution to Specific Olfactory Profiles in Chemical Mixtures

Research Methodologies:

Gas Chromatography-Olfactometry (GC-O): To identify and describe the specific odor character of the compound.

Sensory Panel Analysis: To determine the odor detection threshold and its perceived contribution to complex fragrance mixtures.

Quantitative Structure-Odor Relationship (QSOR) Modeling: To predict the olfactory properties based on its molecular structure.

Studies on its Application in Advanced Chemical Technologies (e.g., as a Surfactant, Emulsifier Component)

The amphiphilic nature of carboxylic acids, possessing a hydrophilic carboxyl head and a hydrophobic alkyl tail, allows them to function as surfactants and emulsifiers. The specific structure of 2-Nonenoic acid, 2-butyl- , with its branched alkyl chain, could lead to unique interfacial properties.

Potential Applications and Research Focus:

Surface Tension Reduction: Measurement of the critical micelle concentration (CMC) and the extent to which it can lower the surface tension of water.

Emulsion Stability: Investigation of its effectiveness in stabilizing oil-in-water or water-in-oil emulsions, and the influence of the branched structure on emulsion type and stability.

Foaming Properties: Characterization of its ability to generate and stabilize foam.

A summary of anticipated surfactant properties is provided in the table below.

PropertyPredicted Value/CharacteristicRationale
Critical Micelle Concentration (CMC)ModerateThe C9 chain length suggests surfactant behavior, while the butyl branch may slightly increase the CMC compared to a linear isomer.
Emulsion TypePotentially favors water-in-oilThe increased bulk of the hydrophobic tail due to the butyl group might favor this emulsion type.
BiodegradabilityLikely biodegradableBased on the general biodegradability of fatty acids.

Analytical Method Development for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like fatty acids. For a novel compound such as 2-Nonenoic acid, 2-butyl-, developing an HPLC method would be a primary objective for assessing its purity and separating it from potential isomers (e.g., cis/trans isomers or positional isomers of the butyl group).

A reversed-phase HPLC (RP-HPLC) method would likely be the initial approach. The separation is based on the compound's hydrophobicity. The butyl branch at the second carbon position would alter the molecule's interaction with the stationary phase compared to its straight-chain analogue, 2-tridecenoic acid, or other isomers.

Key Developmental Considerations for an RP-HPLC Method:

Column Selection: A C18 or C8 column would be a standard choice, offering a non-polar stationary phase. The specific choice would depend on the retention characteristics observed. For separating geometric (cis/trans) isomers, specialized columns with phenyl or cholesteryl stationary phases might offer enhanced selectivity.

Mobile Phase Composition: A typical mobile phase would consist of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution (e.g., water with a small percentage of formic acid or acetic acid). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent is increased over time, would be essential for eluting the compound in a reasonable time with good resolution.

Detection: A UV detector, set at a low wavelength (around 205-210 nm), could be used to detect the carboxylic acid functional group. However, for greater sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) would be the preferred method. Electrospray ionization (ESI) in negative ion mode would be highly effective for detecting the deprotonated carboxylate ion [M-H]⁻.

A hypothetical data table for a developed HPLC method could look like this:

ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for hydrophobic compounds like fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress ionization.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase.
Gradient 60% B to 95% B over 20 minTo ensure elution of the moderately non-polar compound.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detector UV at 210 nm or ESI-MS (Negative)UV for general detection, MS for high sensitivity/specificity.

This table is a theoretical projection for method development and is not based on experimental data for 2-Nonenoic acid, 2-butyl-.

Gas Chromatography (GC) Techniques with Specialized Detectors for Trace Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Fatty acids like 2-Nonenoic acid, 2-butyl- are not sufficiently volatile for direct GC analysis and require derivatization to convert the carboxylic acid group into a less polar, more volatile ester. The most common derivatization involves converting the acid to its fatty acid methyl ester (FAME) using reagents like BF₃-methanol or trimethylsilyldiazomethane.

Once derivatized, the resulting 2-butyl-2-nonenoic acid methyl ester could be analyzed for trace-level detection.

Key Developmental Considerations for a GC Method:

Derivatization: A robust and reproducible derivatization protocol would be the first step. The efficiency of the reaction would need to be optimized and verified.

Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable starting point. The column length, diameter, and film thickness would be chosen to balance resolution and analysis time.

Injector and Detector: A split/splitless injector would be used, with the mode depending on the sample concentration. For trace analysis, a splitless injection would be preferred. A Flame Ionization Detector (FID) is a standard, highly sensitive detector for hydrocarbons and would be effective for quantifying the FAME derivative. For unambiguous identification, especially in complex samples, a Mass Spectrometer (MS) detector is indispensable. GC-MS allows for identification based on both retention time and the mass spectrum of the derivatized compound.

A hypothetical data table for a developed GC-MS method could be structured as follows:

ParameterProposed ConditionRationale
Derivatization Methylation (e.g., with BF₃-Methanol)To increase volatility for GC analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Widely used, robust column for semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program 100°C (1 min) to 250°C at 10°C/minTemperature ramp to separate compounds by boiling point.
Injector Temp. 250 °C (Splitless mode)Ensures complete vaporization for trace analysis.
Detector MS (Scan mode m/z 50-400)Provides mass spectral data for positive identification.
Transfer Line Temp. 280 °CPrevents condensation of analytes before MS detection.

This table is a theoretical projection for method development and is not based on experimental data for 2-Nonenoic acid, 2-butyl-.

Advanced Sample Preparation and Extraction Techniques from Complex Matrices

Extracting 2-Nonenoic acid, 2-butyl- from complex matrices like biological fluids (plasma, urine), food products, or environmental samples is a critical step that dictates the accuracy and sensitivity of the final analysis. The choice of technique depends on the matrix and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): This is a classic method for extracting fatty acids. After acidifying the sample to ensure the compound is in its protonated (less polar) form, it can be extracted into a water-immiscible organic solvent like hexane, diethyl ether, or ethyl acetate. The efficiency of the extraction would need to be determined by calculating the recovery.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE. For a branched-chain fatty acid, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample would be loaded under acidic conditions, allowing the hydrophobic compound to bind to the stationary phase while polar interferences are washed away. The analyte would then be eluted with an organic solvent. Alternatively, an anion-exchange SPE cartridge could be used, which would bind the negatively charged carboxylate group under neutral or basic conditions.

Solid-Phase Microextraction (SPME): For trace analysis in liquid or gas-phase samples, SPME is a solvent-free option. A fiber coated with a specific stationary phase is exposed to the sample, where the analyte adsorbs onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating would be critical and would need to be optimized for the specific polarity of 2-Nonenoic acid, 2-butyl-.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Scope to Novel Branched Structures

The synthesis of α,β-unsaturated carbonyl compounds is a well-established area of organic chemistry. However, the introduction of specific branching at the α-position, such as the butyl group in 2-butyl-2-nonenoic acid, presents unique challenges and opportunities. Future research should focus on developing versatile and stereocontrolled methods to access not only the target molecule but also a diverse library of analogues with varied branched structures.

Key research objectives in this area would include:

Development of Novel Catalytic Systems: Investigating new catalysts, potentially based on transition metals or organocatalysts, that can facilitate the α-alkylation of α,β-unsaturated carbonyl precursors with a high degree of control over regioselectivity and stereoselectivity.

Substrate Scope Expansion: A significant challenge in many synthetic methods is the limited range of substrates that can be used effectively. Future work should aim to broaden the scope of reactions to include a wider variety of aldehydes, ketones, and alkylating agents, allowing for the synthesis of a diverse array of α-branched unsaturated acids. This could involve exploring reactions that are more tolerant of different functional groups.

Asymmetric Synthesis: The development of enantioselective methods to introduce chirality at the α-position would be a significant advancement. This could be achieved through the use of chiral catalysts, auxiliaries, or starting materials, leading to the synthesis of optically active branched unsaturated acids, which may have unique biological or material properties.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Modified Aldol (B89426)/Knoevenagel Condensation Utilizes readily available starting materials.Controlling side reactions and achieving high stereoselectivity with sterically hindered substrates.
Palladium-Catalyzed Cross-Coupling High functional group tolerance and potential for stereocontrol.Catalyst cost and optimization for specific branched structures.
Organocatalytic α-Alkylation Metal-free, often milder reaction conditions.Catalyst loading and achieving high yields with less reactive alkylating agents.
Enolate Alkylation followed by Elimination A classic and well-understood approach.Potential for over-alkylation and lack of stereocontrol in the elimination step.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis of 2-butyl-2-nonenoic acid and its analogues is crucial for optimizing existing methods and designing new ones. While general mechanisms for reactions like the aldol condensation or Michael addition are known, the influence of the specific steric and electronic properties of the substrates and reagents in forming α-branched systems is often not fully elucidated.

Future mechanistic studies could focus on:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict the stereochemical outcomes of reactions. This can provide insights that are difficult to obtain through experimental methods alone.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

Understanding the interplay between reaction kinetics and thermodynamics will be key to controlling product distribution, especially in reactions where multiple products can be formed.

Development of Advanced Analytical Tools for in situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for optimization and control. Traditional methods often rely on quenching the reaction and analyzing aliquots, which can be time-consuming and may not accurately reflect the state of the reaction mixture. waters.com The development and application of advanced in situ analytical techniques would greatly benefit the synthesis of complex molecules like 2-butyl-2-nonenoic acid.

Promising avenues for research include:

In situ Spectroscopy: The use of spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to directly monitor the concentrations of reactants, intermediates, and products as the reaction proceeds. acs.org This allows for the rapid identification of reaction endpoints and the detection of any unexpected side reactions. acs.org

Mass Spectrometry-Based Techniques: The application of real-time mass spectrometry methods, such as atmospheric solids analysis probe (ASAP) or condensed phase membrane introduction mass spectrometry (CP-MIMS), can provide rapid structural information about the components of a reaction mixture without the need for sample workup. waters.comacs.org

Process Analytical Technology (PAT): Integrating these in situ monitoring tools into a PAT framework would allow for automated reaction control, leading to improved consistency, yield, and safety.

Analytical TechniqueInformation ProvidedAdvantages for Synthesis of 2-butyl-2-nonenoic acid
In situ FTIR/Raman Changes in functional groups, reaction kinetics.Real-time monitoring of carbonyl and alkene bond formation, enabling precise control of reaction time.
In situ NMR Detailed structural information, quantification of species.Unambiguous identification of isomers and byproducts, providing a deeper understanding of selectivity.
Real-time Mass Spectrometry Molecular weight of reaction components.Rapid detection of product formation and intermediates, even at low concentrations. waters.com

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The field of chemical synthesis is continually evolving with the advent of new technologies. Integrating these emerging tools into the research and development of 2-butyl-2-nonenoic acid and its derivatives could lead to significant breakthroughs.

Key areas for integration include:

Flow Chemistry: Performing syntheses in continuous flow reactors rather than traditional batch flasks can offer superior control over reaction parameters such as temperature, pressure, and mixing. acs.org This can lead to higher yields, improved safety, and easier scalability.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be used to optimize reaction conditions by analyzing large datasets from experiments. acs.org These tools can predict the outcome of reactions with different starting materials and catalysts, accelerating the discovery of new synthetic routes. acs.org

Advanced Characterization Techniques: The unambiguous characterization of novel branched structures will require the use of sophisticated analytical methods. Advanced NMR techniques (e.g., 2D NMR), high-resolution mass spectrometry, and single-crystal X-ray diffraction will be essential for confirming the structure and stereochemistry of new compounds.

By embracing these future research directions, the scientific community can unlock the full potential of 2-Nonenoic acid, 2-butyl- and its analogues, paving the way for new discoveries in materials science, pharmacology, and other fields that rely on the innovative design of organic molecules.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Nonenoic acid, 2-butyl-
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2-Nonenoic acid, 2-butyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.